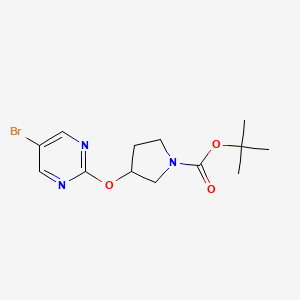

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

Vue d'ensemble

Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a chemical compound with the molecular formula C13H18BrN3O3 and a molecular weight of 344.20 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-bromopyrimidin-2-yloxy group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry research.

Méthodes De Préparation

The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the 5-Bromopyrimidin-2-yloxy Group: This step involves the reaction of the pyrrolidine intermediate with 5-bromopyrimidine-2-ol under suitable conditions to form the desired ether linkage.

Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.

Common reagents and conditions used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Organic Synthesis:

Biological Research: It is used in the study of biological systems and the development of bioactive molecules.

Mécanisme D'action

The mechanism of action of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific molecular pathways. The pyrrolidine and pyrimidine moieties can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparaison Avec Des Composés Similaires

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine can be compared with similar compounds, such as:

1-Boc-3-(5-Chloropyrimidin-2-yloxy)pyrrolidine: This compound has a chlorine atom instead of a bromine atom in the pyrimidine ring, which may affect its reactivity and biological activity.

1-Boc-3-(5-Fluoropyrimidin-2-yloxy)pyrrolidine: This compound has a fluorine atom instead of a bromine atom, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed to yield the free amine for further functionalization.

Activité Biologique

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a bromopyrimidine moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and related studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₈BrN₃O₃, with a molecular weight of approximately 344.22 g/mol. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization, which is crucial for the synthesis of more complex bioactive molecules. The compound's structure suggests possible interactions with biological targets such as enzymes and receptors, which are vital for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures may possess anticancer properties . For instance, brominated pyrimidines are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. While direct studies on this compound are lacking, the existing literature suggests that derivatives could be evaluated for their anticancer potential through mechanisms such as cell cycle arrest and inhibition of angiogenesis.

The biological mechanisms by which this compound may exert its effects are hypothesized based on its structural features:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or microbial metabolism.

- Receptor Modulation : It could potentially bind to receptors that mediate cellular responses to growth factors or hormones.

Case Studies and Related Research

While there are no published studies specifically detailing the biological activities of this compound, related compounds have shown promising results:

| Compound Name | Activity | Reference |

|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer (IC50 = 4.64 µM) | |

| Crizotinib (PF-02341066) | c-MET and ALK inhibition |

These studies illustrate the potential for similar compounds to exhibit significant biological activities that warrant further investigation into this compound.

Propriétés

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOAKWTRYIIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630746 | |

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-79-8 | |

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.